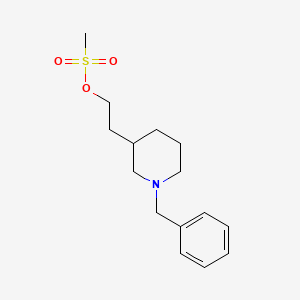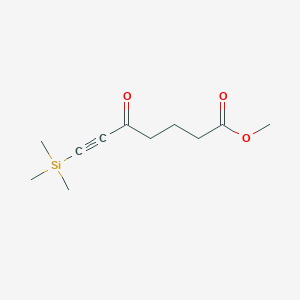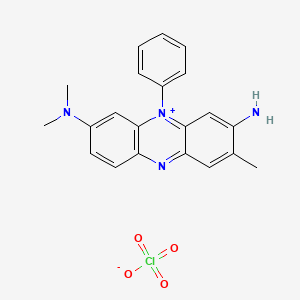![molecular formula C10H9N3 B13972459 1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile CAS No. 87388-73-6](/img/structure/B13972459.png)
1-Methyl-1H,1'H-[2,3'-bipyrrole]-4'-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile is a heterocyclic organic compound that features a bipyrrole structure with a methyl group and a carbonitrile group
准备方法
The synthesis of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be achieved through several methods. One common approach involves the condensation of pyrrole derivatives with nitriles under specific reaction conditions. For example, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose. This method typically involves the reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
科学研究应用
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the study of reaction mechanisms and synthetic methodologies.
Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents targeting specific diseases.
作用机制
The mechanism of action of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being studied .
相似化合物的比较
1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-1H-pyrrole: This compound shares the pyrrole ring structure but lacks the bipyrrole and carbonitrile groups, resulting in different chemical and biological properties.
N-Methylpyrrole: Similar to 1-Methyl-1H-pyrrole, this compound also lacks the bipyrrole structure but is used in various chemical syntheses.
Polyoxygenated bipyrrole alkaloids: These compounds contain multiple oxygen atoms and exhibit distinct biological activities, such as antibacterial and antifungal properties.
The uniqueness of 1-Methyl-1H,1’H-[2,3’-bipyrrole]-4’-carbonitrile lies in its bipyrrole structure combined with the carbonitrile group, which imparts specific chemical reactivity and potential biological activity.
属性
CAS 编号 |
87388-73-6 |
|---|---|
分子式 |
C10H9N3 |
分子量 |
171.20 g/mol |
IUPAC 名称 |
4-(1-methylpyrrol-2-yl)-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13-4-2-3-10(13)9-7-12-6-8(9)5-11/h2-4,6-7,12H,1H3 |
InChI 键 |
VUNBWAJBMMRWGZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=CNC=C2C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
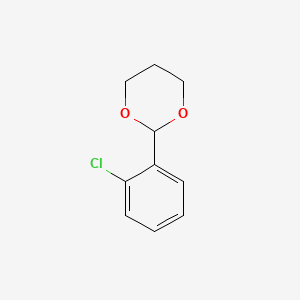
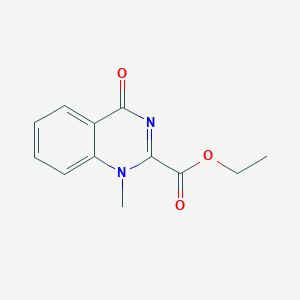

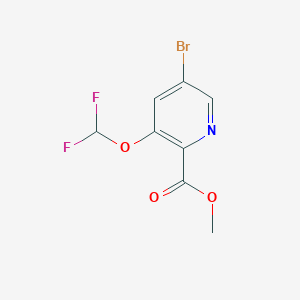

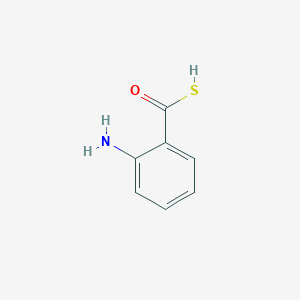
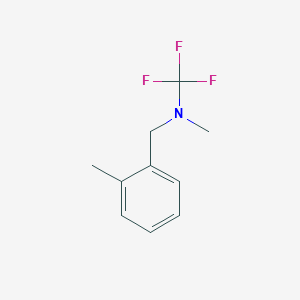
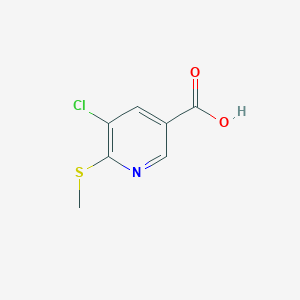
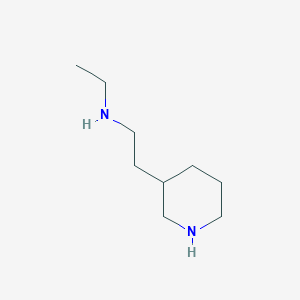
![10-Methoxy-12a,14a-dimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole](/img/structure/B13972456.png)
